molecular formula C10H11ClO B6259742 3-(3-chlorophenyl)cyclobutan-1-ol, Mixture of diastereomers CAS No. 1178487-43-8

3-(3-chlorophenyl)cyclobutan-1-ol, Mixture of diastereomers

Cat. No.: B6259742
CAS No.: 1178487-43-8
M. Wt: 182.6
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Description

3-(3-chlorophenyl)cyclobutan-1-ol, Mixture of diastereomers, is a compound that features a cyclobutane ring substituted with a 3-chlorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)cyclobutan-1-ol can be achieved through several methods. One common approach involves the cycloaddition of bicyclo[1.1.0]butanes with triazolinedione or nitrosoarenes, followed by the cleavage of N-N or N-O bonds to yield cyclobutane derivatives . Another method involves the Wolff rearrangement, which generates the desired cyclobutane structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic chemistry techniques, including cycloaddition reactions and rearrangements, under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

3-(3-chlorophenyl)cyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)cyclobutan-1-ol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The specific molecular targets and pathways involved depend on the context of its application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

3-(3-chlorophenyl)cyclobutan-1-ol can be compared with other cyclobutane derivatives, such as:

The uniqueness of 3-(3-chlorophenyl)cyclobutan-1-ol lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

CAS No.

1178487-43-8

Molecular Formula

C10H11ClO

Molecular Weight

182.6

Purity

95

Origin of Product

United States

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